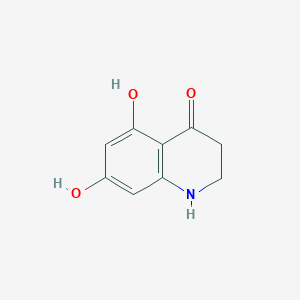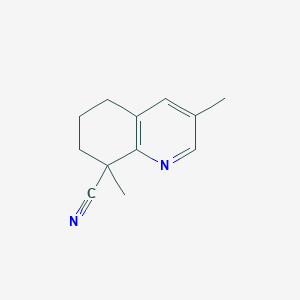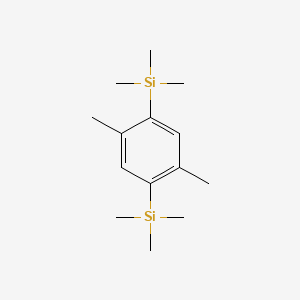
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile
Übersicht
Beschreibung
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H12N2O2S. It is known for its unique structure, which includes a cyclopropyl group, a sulfonyl group, and an azetidine ring.
Vorbereitungsmethoden
The synthesis of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile typically involves multiple steps. One common synthetic route starts with the reaction of 1-methylcyclopropylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an appropriate azetidine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Wissenschaftliche Forschungsanwendungen
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile can be compared with other similar compounds, such as:
1-[(1-Ethylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-[(1-Propylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a propyl group.
1-[(1-Butylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a butyl group.
Eigenschaften
Molekularformel |
C9H12N2O2S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
2-[1-(1-methylcyclopropyl)sulfonylazetidin-3-ylidene]acetonitrile |
InChI |
InChI=1S/C9H12N2O2S/c1-9(3-4-9)14(12,13)11-6-8(7-11)2-5-10/h2H,3-4,6-7H2,1H3 |
InChI-Schlüssel |
FXWWOYBDHASBCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)S(=O)(=O)N2CC(=CC#N)C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2H-1,3-Benzodioxol-5-yl)methoxy]-3-nitropyridine](/img/structure/B8482311.png)


![4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8482333.png)




